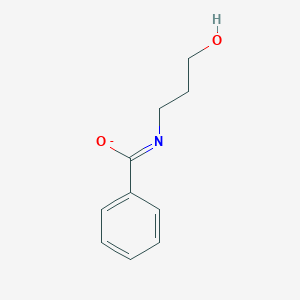
N-(3-Hydroxypropyl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxypropyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol.
Preparation Methods
The synthesis of N-(3-Hydroxypropyl)benzenecarboximidate can be achieved through several methods. One common method is the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. This reaction typically produces imidates as their hydrochloride salts . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(3-Hydroxypropyl)benzenecarboximidate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to give esters.
Reaction with Amines: It reacts with amines, including ammonia, to form amidines.
Formation of Orthoesters: Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters. Common reagents used in these reactions include acids for catalysis and amines for amidine formation. Major products formed from these reactions include esters, amidines, and orthoesters.
Scientific Research Applications
N-(3-Hydroxypropyl)benzenecarboximidate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: It may be used in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)benzenecarboximidate involves its role as an electrophile in various addition reactions. It can form stable intermediates that facilitate further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
N-(3-Hydroxypropyl)benzenecarboximidate can be compared with other carboximidates and imino ethers. Similar compounds include:
Benzyl trichloroethanimidate: Used as a protecting group for alcohols.
Oxazoline: A corresponding 5-membered heterocycle. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular synthetic applications.
Properties
CAS No. |
55277-96-8 |
|---|---|
Molecular Formula |
C10H12NO2- |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)benzenecarboximidate |
InChI |
InChI=1S/C10H13NO2/c12-8-4-7-11-10(13)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,11,13)/p-1 |
InChI Key |
IOUYFPQBFPYPRY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















